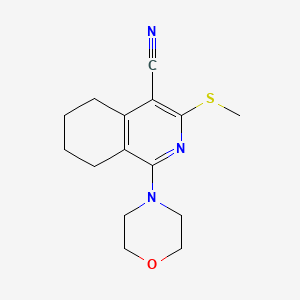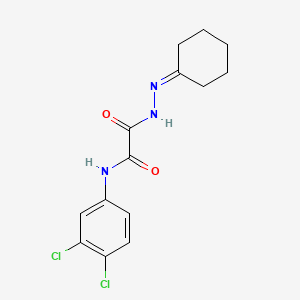
2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide (CHIO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHIO is a hydrazine derivative that has been synthesized through a number of methods, including the reaction of cyclohexylidene hydrazine with isopropyl acetoacetate. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide is its ability to exhibit cytotoxic effects on a range of different cancer cell lines. Additionally, this compound has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for use in chemotherapy. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are a number of potential future directions for research on 2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide. One area of interest is the development of novel drug delivery systems for this compound, which may help to improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of this compound in clinical settings, with the aim of developing new treatments for cancer and other diseases.
合成法
The synthesis of 2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide involves the reaction of cyclohexylidene hydrazine with isopropyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, with the resulting product being purified through recrystallization.
科学的研究の応用
2-(2-cyclohexylidenehydrazino)-N-isopropyl-2-oxoacetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on a number of different cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for use in chemotherapy.
特性
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)12-10(15)11(16)14-13-9-6-4-3-5-7-9/h8H,3-7H2,1-2H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWBIQFSNPLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954314.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-isopropylpiperazine oxalate](/img/structure/B4954324.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]piperazine](/img/structure/B4954334.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B4954341.png)
![ethyl 4-(4-chlorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B4954348.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4954355.png)
![5-[4-(benzyloxy)phenyl]-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4954370.png)

![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4954383.png)


![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
